N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.
Properties
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-12-13-19-15-20(24(28)26-23(19)14-17)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYSZZIIHKKFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then further modified through a series of reactions to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: In chemistry, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise as an antimalarial, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and catalysts. Its unique chemical properties can enhance the performance of various industrial processes.
Mechanism of Action
The mechanism by which N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Quinoline: A basic structure similar to the quinoline core of the compound.
Benzamide: A related compound with a benzamide group.
Hydroxyquinoline: A derivative with a hydroxy group on the quinoline ring.
Uniqueness: N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its ability to interact with multiple targets and pathways makes it distinct from other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
